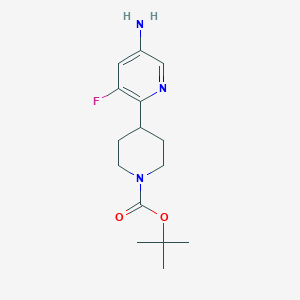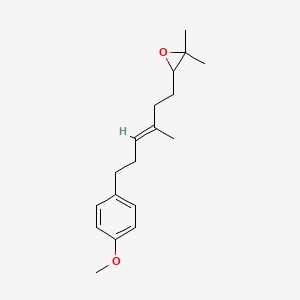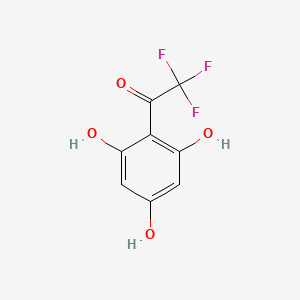
tert-Butyl 4-(5-amino-3-fluoropyridin-2-yl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-(5-amino-3-fluoropyridin-2-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H23FN3O2. It is a piperidine derivative that features a fluoropyridine moiety, making it an interesting subject for various chemical and pharmaceutical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(5-amino-3-fluoropyridin-2-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the fluoropyridine intermediate, which is then reacted with piperidine derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 4-(5-amino-3-fluoropyridin-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-(5-amino-3-fluoropyridin-2-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-(5-amino-3-fluoropyridin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, leading to changes in their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
- tert-Butyl 4-(5-hydroxypyridin-2-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-(5-amino-3-fluoropyridin-2-yl)piperidine-1-carboxylate is unique due to the presence of the fluoropyridine moiety, which can enhance its chemical stability and biological activity. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C15H22FN3O2 |
|---|---|
Molekulargewicht |
295.35 g/mol |
IUPAC-Name |
tert-butyl 4-(5-amino-3-fluoropyridin-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)19-6-4-10(5-7-19)13-12(16)8-11(17)9-18-13/h8-10H,4-7,17H2,1-3H3 |
InChI-Schlüssel |
YKQIVZIYORXTOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=C(C=N2)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2',3'-Dihydrospiro[azetidine-3,1'-indene]](/img/structure/B12950006.png)


![tert-Butyl 3-amino-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12950014.png)
![3-[2,6-Bis(fluoranyl)phenyl]-1-(2-hydroxyphenyl)propan-1-one](/img/structure/B12950018.png)


![6-(Trifluoromethyl)-2H-spiro[benzofuran-3,1'-cyclohexan]-4'-one](/img/structure/B12950023.png)

![2-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12950037.png)




